2-({1-[(5-ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole
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Overview
Description
2-({1-[(5-ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrrolidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(5-ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes sulfonylation to introduce the sulfonyl group. This intermediate is then reacted with a pyrrolidine derivative under specific conditions to form the pyrrolidine ring. Finally, the thiazole ring is introduced through a cyclization reaction involving appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(5-ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
2-({1-[(5-ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({1-[(5-ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-((1-((5-ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- 2,2’-Bipyridyl
Uniqueness
2-({1-[(5-ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole is unique due to its combination of functional groups and the specific arrangement of its rings. This gives it distinct chemical and physical properties compared to similar compounds, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-[1-(5-ethylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S3/c1-2-11-3-4-12(20-11)21(16,17)15-7-5-10(9-15)18-13-14-6-8-19-13/h3-4,6,8,10H,2,5,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWFAIJAVZHRAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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